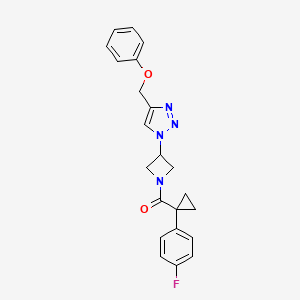

(1-(4-fluorophenyl)cyclopropyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

[1-(4-fluorophenyl)cyclopropyl]-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O2/c23-17-8-6-16(7-9-17)22(10-11-22)21(28)26-13-19(14-26)27-12-18(24-25-27)15-29-20-4-2-1-3-5-20/h1-9,12,19H,10-11,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKOLVQMQPORAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)N4C=C(N=N4)COC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(4-fluorophenyl)cyclopropyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Antimicrobial Properties

Research indicates that compounds similar to (1-(4-fluorophenyl)cyclopropyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone exhibit significant antimicrobial activity. A study demonstrated that triazole derivatives possess antifungal properties, particularly against Candida species and Aspergillus fungi. The mechanism of action is believed to involve inhibition of ergosterol biosynthesis, which is critical for fungal cell membrane integrity .

Anticancer Activity

Several studies have explored the anticancer potential of triazole derivatives. For instance, a derivative with a similar structure was shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes associated with disease processes. Notably, it has shown inhibitory effects on enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases such as Alzheimer's . The inhibition of AChE can enhance cholinergic transmission and improve cognitive function.

Table 1: Biological Activities of Related Compounds

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Effect on Activity |

|---|---|

| Presence of Fluorine | Increases lipophilicity |

| Cyclopropyl Group | Enhances binding affinity |

| Triazole Ring | Critical for biological activity |

Case Study 1: Antifungal Activity

In a controlled study, a series of triazole derivatives were tested against common fungal pathogens. The compound exhibited potent antifungal activity with an IC50 value comparable to established antifungal agents like fluconazole. The study concluded that modifications in the phenoxymethyl group could further enhance efficacy against resistant fungal strains .

Case Study 2: Cancer Cell Proliferation Inhibition

A recent investigation into the anticancer properties of similar compounds revealed that treatment with the compound led to a significant reduction in cell viability in MCF-7 and A549 cell lines. Mechanistic studies indicated that the compound triggered apoptosis through caspase activation and mitochondrial dysfunction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Containing Heterocycles

- : A triazolylthio compound, 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, features a triazole ring but substitutes the azetidine with a thioether linkage and includes a sulfonylphenyl group. This compound’s synthesis involves α-halogenated ketones and sodium ethoxide, differing from the target’s likely click-chemistry-based triazole formation .

- : (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone shares the cyclopropane and triazole motifs but lacks the azetidine and phenoxymethyl groups. Its structural simplicity may reduce steric hindrance but limit binding specificity .

Azetidine Derivatives

- : 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2,4-difluorophenyl)ethanone replaces the phenoxymethyl group with a cyclopropyl-triazole. This modification reduces lipophilicity (LogP) compared to the target compound’s phenoxymethyl substituent .

Structural Similarity Analysis

Using Tanimoto coefficients (), the target compound shares ~40–60% similarity with analogs in and , based on fingerprint comparisons of triazole, fluorophenyl, and azetidine motifs. The phenoxymethyl group introduces unique steric and electronic features, reducing overlap with cyclopropyl or sulfonyl-substituted analogs .

Functional Implications

- Azetidine vs.

- Phenoxymethyl Triazole: This group may engage in hydrogen bonding via the ether oxygen, a feature absent in ’s cyclopropyl-triazole.

- Fluorophenyl vs. Difluorophenyl : The single fluorine in the target compound may reduce metabolic degradation compared to ’s difluorophenyl group .

Q & A

Q. How does fluorophenyl substitution impact target binding compared to other halogens?

- Methodological Answer : Fluorine’s electronegativity and small size enhance binding to hydrophobic pockets while avoiding steric clashes. Compare IC50 values of fluoro-, chloro-, and bromophenyl analogs. Crystallographic data (e.g., PDB entries) may show fluorine participating in halogen bonds with backbone carbonyls, a feature less pronounced in bulkier halogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.